

R547: A Comparative Analysis of Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor **R547**'s performance against other kinases, supported by experimental data. **R547**, a diaminopyrimidine compound, is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2][3] Understanding its cross-reactivity profile is crucial for assessing its therapeutic potential and off-target effects.

Kinase Inhibition Profile of R547

R547 demonstrates high selectivity for the CDK family of kinases.[1] In comprehensive screening, it has shown potent inhibitory activity against CDK1/cyclin B, CDK2/cyclin E, CDK2/cyclin A, and CDK4/cyclin D1 with Ki values in the low nanomolar range.[1][2][3] Notably, R547 was found to be largely inactive against a broad panel of over 120 other kinases, highlighting its specificity.[2][4]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of **R547** against a selection of kinases. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, providing a quantitative measure of potency.

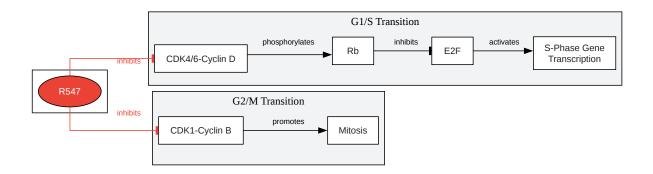


Kinase Target	Ki (nmol/L)	IC50 (nmol/L)
CDK1/cyclin B	2 ± 0.8[1]	≤4[1]
CDK2/cyclin E	3 ± 0.8[1]	≤4[1]
CDK4/cyclin D1	1 ± 0.1[1]	1-3[2]
CDK2/cyclin A	-	≤4[1]
CDK3/cyclin E	-	≤4[1]
CDK5/p35	-	≤4[1]
CDK6/cyclin D3	-	≤4[1]
CDK7/cyclin H	-	171[1]
GSK3α	-	46[1]
GSK3β	-	260[1]
Other 113 Kinases	>5,000[2]	≥8,200[1]

Signaling Pathway Inhibition

R547's primary mechanism of action involves the inhibition of CDKs, which play a pivotal role in cell cycle progression.[2] By inhibiting CDK1, CDK2, and CDK4, **R547** prevents the phosphorylation of the retinoblastoma protein (Rb).[1][2][5] This action blocks the G1/S and G2/M phase transitions of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[2][5][6]





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Caption: R547 inhibits CDK/Rb signaling pathway.

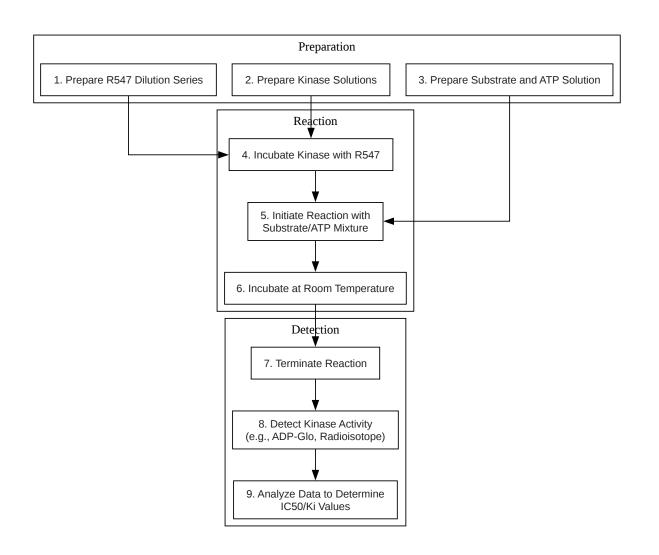
Experimental Protocols

The cross-reactivity profile of **R547** was determined using in vitro kinase inhibition assays. While specific, detailed protocols from the original studies are not fully available, a general methodology for such an assay is outlined below.

General Kinase Inhibition Assay (In Vitro)

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of kinases.





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Caption: Workflow for kinase inhibition assay.



Methodology:

- Compound Preparation: A serial dilution of R547 is prepared in an appropriate solvent, typically DMSO.
- Kinase Reaction: The kinase of interest, a suitable substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.
- Incubation: The kinase is pre-incubated with varying concentrations of R547 for a defined period.
- Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the substrate and ATP. After a set incubation time, the reaction is stopped.
- Detection: The level of kinase activity is quantified. This can be achieved through various methods, such as measuring the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include radiometric assays using [γ-³²P]ATP or fluorescence/luminescence-based assays.
- Data Analysis: The kinase activity at each R547 concentration is measured, and the data are
 plotted to determine the IC50 value. The Ki value can be calculated from the IC50 value,
 particularly for ATP-competitive inhibitors like R547.[1]

Conclusion

The available data strongly indicate that **R547** is a highly selective inhibitor of the CDK family of kinases. Its minimal cross-reactivity with a wide range of other kinases suggests a favorable off-target profile, which is a desirable characteristic for a therapeutic agent. This selectivity is attributed to its ATP-competitive mode of inhibition. The potent and selective nature of **R547**'s kinase inhibition, coupled with its demonstrated anti-proliferative and pro-apoptotic effects in tumor cell lines, underscores its potential as a targeted cancer therapeutic.[1][2][5]

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